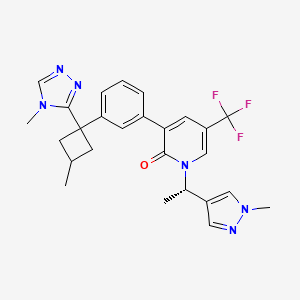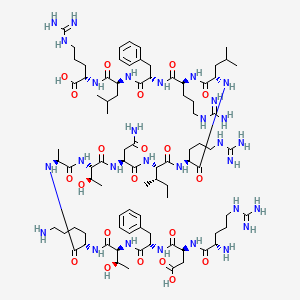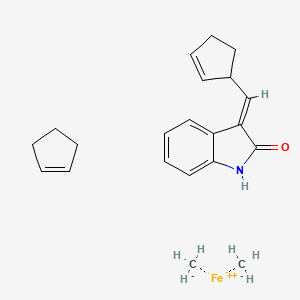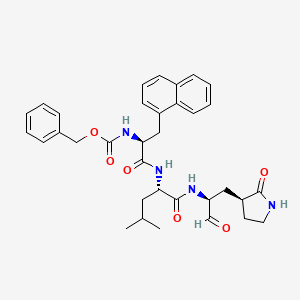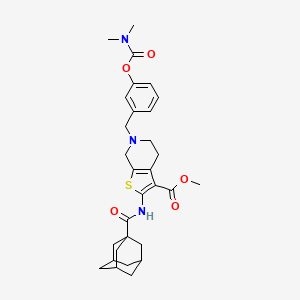
AChE/BChE-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-18 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter involved in many functions, including muscle activation and memory. Inhibiting these enzymes can help increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-18 typically involves multi-step organic reactions. One common method includes the reaction of specific aromatic amines with acyl chlorides to form amides, followed by cyclization reactions to form the core structure. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps like crystallization and purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: AChE/BChE-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions with electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
AChE/BChE-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition mechanisms.
Biology: Helps in understanding the role of cholinesterase enzymes in various biological processes.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of pesticides and nerve agents due to its enzyme inhibitory properties.
Mechanism of Action
AChE/BChE-IN-18 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes. This binding inhibits the enzymes’ ability to hydrolyze acetylcholine, leading to increased levels of this neurotransmitter. The compound interacts with both the anionic and esteratic sites of the enzymes, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: A reversible acetylcholinesterase inhibitor.
Uniqueness: AChE/BChE-IN-18 is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, making it potentially more effective in increasing acetylcholine levels compared to compounds that inhibit only one of these enzymes .
Properties
Molecular Formula |
C30H37N3O5S |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-6-[[3-(dimethylcarbamoyloxy)phenyl]methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37N3O5S/c1-32(2)29(36)38-22-6-4-5-18(12-22)16-33-8-7-23-24(17-33)39-26(25(23)27(34)37-3)31-28(35)30-13-19-9-20(14-30)11-21(10-19)15-30/h4-6,12,19-21H,7-11,13-17H2,1-3H3,(H,31,35) |
InChI Key |
UOYQDSWAXQIUQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)CN2CCC3=C(C2)SC(=C3C(=O)OC)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


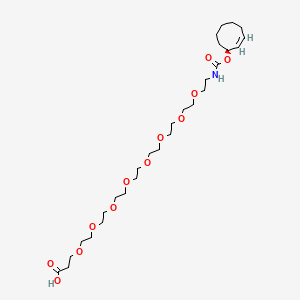
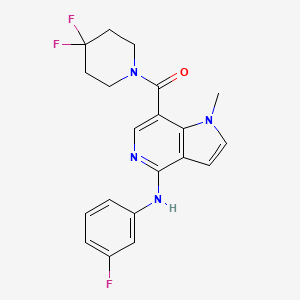
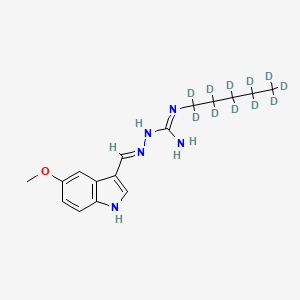
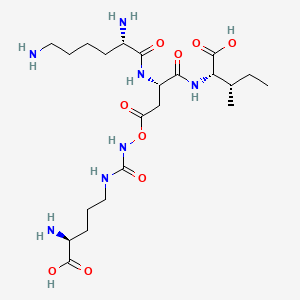
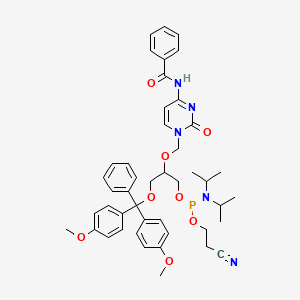
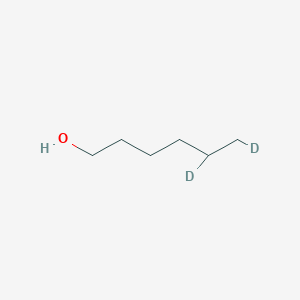
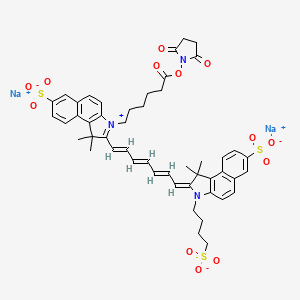
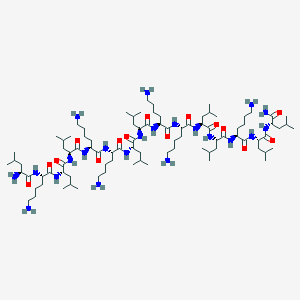
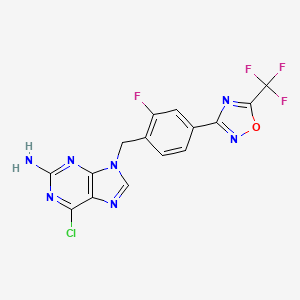
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
